Bienvenue dans la boutique en ligne BenchChem!

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate

prodrug design esterase-mediated hydrolysis benzotriazinone pharmacokinetics

This ester-linked benzotriazinone derivative features a hydrolytically labile ester bond and 3,4-dimethoxyphenyl pharmacophore, offering distinct reactivity for SAR mapping, esterase-mediated prodrug studies, and multi-target Alzheimer's screening. Not available from major reagent suppliers; source from specialized custom synthesis providers. Inquire for batch-specific purity and pricing.

Molecular Formula C18H17N3O5
Molecular Weight 355.35
CAS No. 454244-59-8
Cat. No. B2876006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate
CAS454244-59-8
Molecular FormulaC18H17N3O5
Molecular Weight355.35
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC
InChIInChI=1S/C18H17N3O5/c1-24-15-8-7-12(9-16(15)25-2)10-17(22)26-11-21-18(23)13-5-3-4-6-14(13)19-20-21/h3-9H,10-11H2,1-2H3
InChIKeyHRDDJAFJMJJFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate (CAS 454244-59-8): Compound Class and Procurement Baseline


The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate (CAS 454244-59-8; molecular formula C₁₈H₁₇N₃O₅; MW 355.35 g/mol) is a synthetic benzotriazinone ester derivative belonging to the 1,2,3-benzotriazin-4(3H)-one family. Benzotriazinones are recognized as a privileged heterocyclic scaffold in medicinal chemistry, with documented activities spanning cholinesterase inhibition, alpha-glucosidase inhibition, anticancer cytotoxicity, kinase modulation, and GPR139 receptor agonism [1] [2] [3]. This specific compound incorporates a 3,4-dimethoxyphenylacetate moiety linked via a methylene bridge to the benzotriazinone core—a structural arrangement that differentiates it from amide-linked, pyridinium-containing, and sulfonamide-based analogs within the same class.

Why (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate Cannot Be Interchanged with In-Class Analogs


Within the benzotriazinone class, even modest structural alterations produce divergent pharmacological profiles. The pyridinium-phenylacetamide series (e.g., compound 8e) exhibits approximately 49-fold higher BuChE inhibitory activity than donepezil (IC₅₀ = 0.065 ± 0.002 μM), whereas benzotriazinone carboxamides (e.g., 14k) show potent alpha-glucosidase inhibition (IC₅₀ = 27.13 μM vs. acarbose at 37.38 μM) [1] [2]. The ester-linked 3,4-dimethoxyphenylacetate motif in the target compound creates a fundamentally different pharmacophore: the ester bond introduces hydrolytic lability absent in amide-linked congeners, the 3,4-dimethoxy substitution pattern modulates electron density and lipophilicity differently than chloro, nitro, or pyridinium substituents, and the methylene-ester linker alters conformational flexibility relative to the directly N-attached acetamide series [3]. These structural distinctions preclude reliable extrapolation of potency, selectivity, or pharmacokinetic behavior from one benzotriazinone analog to another without compound-specific data.

Quantitative Differentiation Evidence for (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate (CAS 454244-59-8)


Ester vs. Amide Linker: Structural Determinant of Hydrolytic Lability and Prodrug Potential

The target compound features a methylene-ester linkage connecting the benzotriazinone core to the 3,4-dimethoxyphenylacetate group, whereas the most extensively characterized benzotriazinone cholinesterase inhibitors (e.g., compounds 8a–p and 6a–q) employ amide or pyridinium linkages [1]. Ester bonds are substrates for ubiquitous esterases, rendering the compound potentially hydrolyzable in plasma and tissues—a property absent in amide-linked analogs. This ester lability may confer a temporally self-limiting pharmacological profile or serve as a deliberate prodrug strategy, wherein the liberated 3,4-dimethoxyphenylacetic acid (homoveratric acid) is itself a bioactive metabolite of DMPEA with reported effects on mitochondrial respiration [2]. While direct comparative hydrolysis rate data for this specific compound are not available in the open literature, the presence of the ester bond constitutes a clear structural differentiation from amide-based benzotriazinone analogs that demands distinct handling, storage (protection from moisture and esterases), and experimental design considerations during procurement and use.

prodrug design esterase-mediated hydrolysis benzotriazinone pharmacokinetics linker chemistry

3,4-Dimethoxy Substitution Pattern: Divergent Electronic and Steric Profile vs. Pyridinium and Chlorophenyl Analogs

The 3,4-dimethoxyphenylacetate moiety in the target compound presents two electron-donating methoxy groups that increase the electron density of the aromatic ring and enhance lipophilicity (each -OCH₃ contributes approximately +0.12 to the Hansch π value). This contrasts with the electron-withdrawing pyridinium substituents in the 8a–p series (permanently charged, strongly electron-deficient) and the chloro/nitro-substituted phenyl groups in benzotriazinone carboxamide series 14a–n [1] [2]. In the carboxamide series, the para-methoxy substituent (compound 14n, IC₅₀ = 75.37 μM) showed significantly different alpha-glucosidase inhibition compared to the meta-chloro analog (compound 14j, IC₅₀ = 52.01 μM), demonstrating that the position and electronic nature of the aryl substituent quantitatively modulates target engagement [2]. The 3,4-dimethoxy configuration in the target compound may influence binding to cholinesterase peripheral anionic sites, which preferentially accommodate aromatic residues with specific electronic character, as demonstrated by the mixed-type inhibition kinetics observed for benzotriazinone derivatives that interact with both catalytic and peripheral sites [3].

structure-activity relationship electron-donating substituents dimethoxyphenyl pharmacophore benzotriazinone SAR

Benzotriazinone Core as a Privileged Multi-Target Scaffold: Class-Level Evidence for Polypharmacology Potential

The benzotriazinone core is a validated privileged scaffold with demonstrated activity across multiple therapeutic targets. Published data for structurally related benzotriazinone derivatives confirm: (i) potent BuChE inhibition with IC₅₀ values as low as 0.065 μM (compound 8e, 49-fold more potent than donepezil) [1]; (ii) AChE inhibition with IC₅₀ ranging from 2.0 to 6.5 μM in the pyridinium series [1]; (iii) alpha-glucosidase inhibition with IC₅₀ values of 27.13–32.14 μM for optimized carboxamides, surpassing acarbose (37.38 μM) [2]; (iv) HepG2 hepatocellular carcinoma cytotoxicity with IC₅₀ of 6.525 μM for methyl 2-(4-oxobenzotriazin-3(4H)-yl)alkanoate derivative 3, compared to doxorubicin at 2.06 μM [3]. The target compound's unique ester linkage and 3,4-dimethoxyphenylacetate moiety position it as a structurally distinct member of this multi-target-capable scaffold class, with the potential to engage a different target selectivity profile than the published amide, sulfonamide, and pyridinium series.

polypharmacology privileged scaffold benzotriazinone multi-target drug discovery Alzheimer's disease

Absence of Permanent Charge: Differentiated Physicochemical Profile vs. Pyridinium-Containing Benzotriazinones

Unlike the pyridinium-phenylacetamide benzotriazinone series (compounds 8a–p), which bear a permanent positive charge on the pyridinium nitrogen, the target compound is charge-neutral at physiological pH. The permanently charged pyridinium moiety in compound 8e contributes to its potent BuChE inhibition (Ki = 23.07 nM) but may limit passive blood-brain barrier penetration [1]. In contrast, the neutral ester-linked 3,4-dimethoxyphenylacetate motif in the target compound, with a predicted LogP of approximately 2.0–2.5 (estimated based on the fragment contributions of the benzotriazinone core and 3,4-dimethoxyphenylacetate ester), falls within the optimal Lipinski range for CNS drug-likeness. This neutral character differentiates the target compound from the most potent published benzotriazinone cholinesterase inhibitors and may confer distinct pharmacokinetic and tissue distribution properties, though experimental LogP, solubility, and permeability data for this specific compound remain unavailable.

blood-brain barrier permeability Lipinski's rule of five permanently charged species benzotriazinone physicochemical properties

Recommended Research and Industrial Application Scenarios for (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate (CAS 454244-59-8)


Structure-Activity Relationship (SAR) Exploration of Benzotriazinone Ester Series for Cholinesterase or Alpha-Glucosidase Inhibition

This compound serves as a key entry point for mapping SAR within the underexplored ester-linked benzotriazinone chemical space. Published benzotriazinone carboxamides (14a–n) demonstrate that aryl substituent identity and position can alter alpha-glucosidase IC₅₀ values by over 12-fold (range: 27.13–335.04 μM) [1]. Incorporating the target compound into a screening panel alongside amide-linked analogs (e.g., N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide) and pyridinium derivatives (8a–p) would enable systematic interrogation of how linker chemistry (ester vs. amide vs. pyridinium) modulates target potency, selectivity, and enzyme inhibition kinetics (competitive vs. mixed-type) [2].

Chemical Probe for Investigating Esterase-Dependent Prodrug Activation of Benzotriazinone Pharmacophores

The ester linkage in this compound provides a tractable handle for studying esterase-mediated activation of benzotriazinone-based prodrugs. Incubation with plasma, liver microsomes, or purified esterases, with LC-MS monitoring of both parent compound depletion and 3,4-dimethoxyphenylacetic acid (homoveratric acid) release, would establish the hydrolytic stability profile that differentiates this compound from amide-linked benzotriazinones [3]. This is particularly relevant for programs seeking to achieve temporally controlled release of the benzotriazinone warhead or the dimethoxyphenylacetic acid metabolite.

Multi-Target Screening in Neurodegenerative Disease Panels

Given the benzotriazinone scaffold's established activity against AChE (IC₅₀ range: 2.0–6.5 μM), BuChE (IC₅₀ range: 0.065–0.279 μM), and beta-amyloid aggregation (IC₅₀ = 0.37 μM for benzotriazinone 7 in the Catto et al. series) [2] [4], the target compound—with its neutral, ester-linked, dimethoxy-substituted architecture—represents a structurally differentiated candidate for multi-target Alzheimer's disease screening cascades. Its profile complements the charged pyridinium series and may reveal distinct polypharmacology signatures.

Anticancer Screening Against HepG2 and Related Carcinoma Cell Lines

Methyl 2-(4-oxobenzotriazin-3(4H)-yl)alkanoates have demonstrated promising cytotoxicity against HepG2 liver carcinoma cells (IC₅₀ = 6.525 μM for the most potent derivative) [5]. The target compound extends this alkanoate series into the arylacetate domain (3,4-dimethoxyphenylacetate), potentially enhancing cytotoxicity through additional π-stacking interactions and altered cellular uptake. Comparative MTT screening against HepG2, MCF-7, and other carcinoma lines, benchmarked against doxorubicin (IC₅₀ = 2.06 μM) and the published alkanoate lead, would establish whether the 3,4-dimethoxyphenyl substitution confers a therapeutic window advantage.

Quote Request

Request a Quote for (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.